molecular formula C17H28ClNO3 B5149871 1-(2-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride

1-(2-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride

Cat. No.: B5149871
M. Wt: 329.9 g/mol
InChI Key: LIHOVKMLKWDZBT-UHFFFAOYSA-N
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Description

1-(2-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tert-butylphenoxy group, a morpholine ring, and a propanol backbone, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride typically involves the following steps:

    Alkylation: The initial step involves the alkylation of 2-tert-butylphenol with an appropriate alkyl halide to introduce the propanol moiety.

    Morpholine Introduction:

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol
  • 2,6-di-tert-butyl-4-(3,5-bis(4-pyridyl)-pyridyl)phenol

Uniqueness: 1-(2-Tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride stands out due to its unique combination of a tert-butylphenoxy group and a morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-tert-butylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-17(2,3)15-6-4-5-7-16(15)21-13-14(19)12-18-8-10-20-11-9-18;/h4-7,14,19H,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHOVKMLKWDZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(CN2CCOCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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